molecular formula C22H21NO B8206014 N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine

Cat. No.: B8206014
M. Wt: 315.4 g/mol
InChI Key: BEFIQNFPVBYFLK-UHFFFAOYSA-N
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Description

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine is a chemical compound with the molecular formula C22H21NO. It is known for its applications in various scientific fields, including organic electronics and materials science. This compound is characterized by the presence of a dibenzofuran core, which is a fused aromatic system, and a tert-butylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran and 4-tert-butylaniline.

    Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like sodium tert-butoxide. The reaction is conducted under a nitrogen atmosphere to prevent oxidation.

    Procedure: The starting materials are combined in a suitable solvent, such as toluene, and heated to promote the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products

The major products formed from these reactions include various substituted dibenzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine exerts its effects is primarily related to its electronic properties. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions influence the electronic properties of materials in which it is incorporated, enhancing their performance in electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(tert-Butyl)phenyl)dibenzo[b,d]furan-4-amine is unique due to the presence of the tert-butyl group, which enhances its thermal stability and electronic properties, making it particularly suitable for applications in organic electronics and materials science.

Properties

IUPAC Name

N-(4-tert-butylphenyl)dibenzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO/c1-22(2,3)15-11-13-16(14-12-15)23-19-9-6-8-18-17-7-4-5-10-20(17)24-21(18)19/h4-14,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFIQNFPVBYFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=C2OC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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